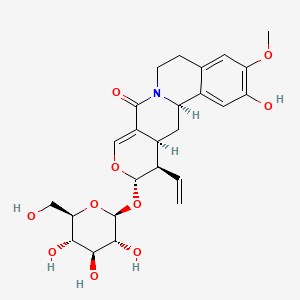

Alangiside

Descripción

Historical Context of Alangiside Discovery and Early Investigations

The discovery and initial structural elucidation of this compound were reported by Kapil et al. in 1971 and further refined by Shoeb et al. in 1975. basicmedicalkey.comrsc.orgchemistry-chemists.comrsc.orgarchive.org Early investigations primarily focused on isolating this compound from Alangium lamarckii, with unripe fruit, roots, and leaves identified as sources. rsc.orgchemistry-chemists.comrsc.org

The determination of this compound's structure and absolute configuration involved extensive chemical and spectroscopic studies. Techniques such as Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) were crucial in characterizing the compound. rsc.orgrsc.orgontosight.ai Researchers established its structure through correlations with known compounds like ipecoside (B1585364) and desacetylipecoside, confirming its identity as a monoterpenoid lactam. rsc.orgchemistry-chemists.comrsc.org These early efforts laid the foundational understanding of this compound's chemical identity, paving the way for further exploration of its properties and potential.

Significance of this compound in Natural Product Chemistry and Chemical Biology

This compound holds significant importance in both natural product chemistry and chemical biology due to its structural complexity and observed biological interactions.

In Natural Product Chemistry , this compound is recognized as a member of the isoquinoline (B145761) alkaloid family, a class of natural products that has garnered considerable attention for its diverse chemical architectures. nih.govpageplace.desci-hub.se The Alangium genus, from which this compound is frequently isolated, is known to be a rich source of various alkaloids, glycosides, and terpenoids. researchgate.net The intricate structure of this compound contributes to the broader interest in the synthesis of complex natural products, and research into such compounds often provides insights into novel synthetic methodologies and biosynthetic pathways. mdpi.commpg.demdpi.com

In Chemical Biology , this compound is a compound of interest in life science, particularly in pharmacology and medicinal chemistry, due to its potential biological activities and interactions with biological systems. ontosight.ai Research findings have highlighted several areas of its biological engagement:

Cytotoxicity: this compound has demonstrated weak cytotoxicity against certain human cancer cell lines, specifically MCF-7 and HL-60, while showing inactivity against PC-3, HT-29, and 786-0 cell lines. researchgate.net

Antioxidant Activity: Studies have shown that this compound exhibits antioxidant properties. For instance, it has been observed to inhibit superoxide (B77818) anion radical formation in the xanthine/xanthine oxidase (XXO) assay. semanticscholar.orgresearchgate.net

DNA Cleavage: this compound has been identified as a novel type of Cu²⁺-dependent DNA cleavage agent. acs.orgnih.gov

These findings position this compound as a subject for further investigation into its mechanisms of action and potential applications in chemical biology.

Table 1: Select Biological Activities of this compound

| Activity | Cell Line/Assay | Value (IC₅₀/ORAC Units) | Reference |

| Weak Cytotoxicity | MCF-7, HL-60 | >45.74 µM | researchgate.net |

| Superoxide Anion Radical Inhibition | Xanthine/Xanthine Oxidase (XXO) Assay | 19.4 µM | semanticscholar.orgresearchgate.net |

| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) Assay | 12.8 ORAC units | researchgate.net |

Scope and Research Trajectories of this compound Studies

The scope of research on this compound encompasses various disciplines, with ongoing investigations in pharmacology, toxicology, and medicinal chemistry. ontosight.ai A primary research trajectory involves screening this compound for potential therapeutic applications and thoroughly investigating its chemical and physical properties. ontosight.ai

Modern phytochemical investigations continue to isolate and characterize this compound and its related compounds from diverse Alangium species. scispace.comresearchgate.netresearchgate.netnih.govresearchgate.netjetir.org Advanced spectroscopic techniques, such as NMR and MS, remain indispensable tools for the precise structural elucidation of this compound and its derivatives. researchgate.netontosight.ai

The observed biological activities of this compound, including its weak cytotoxicity and antioxidant properties, underscore its significance as a potential lead compound in drug discovery efforts. nih.govsci-hub.seontosight.aimdpi.com Future research trajectories are directed towards elucidating the detailed mechanisms of action underlying these biological effects. Furthermore, studies aim to explore the development of contemporary formulations, focusing on optimizing its properties for potential applications. semanticscholar.orgrjptonline.org The continued exploration of this compound contributes broadly to the field of natural product drug discovery, seeking to leverage the chemical diversity found in nature for scientific advancement. mdpi.com

Propiedades

Número CAS |

34482-51-4 |

|---|---|

Fórmula molecular |

C25H31NO10 |

Peso molecular |

505.5 g/mol |

Nombre IUPAC |

(1R,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |

InChI |

InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |

Clave InChI |

BCYNGTTVQNJTCV-MDXCLUIBSA-N |

SMILES |

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

SMILES isomérico |

COC1=C(C=C2[C@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |

SMILES canónico |

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

Sinónimos |

alangiside |

Origen del producto |

United States |

Natural Occurrence and Ethnobotanical Contextualization of Alangiside

Plant Sources and Species Distribution of Alangiside-Producing Organisms

This compound is predominantly found in various species of the Alangium genus, which belongs to the family Cornaceae (formerly Alangiaceae). The distribution of these plants spans tropical and subtropical regions across Africa, Asia, and the Western Pacific. Beyond the Alangium genus, this compound and structurally related compounds have also been identified in other botanical sources.

Alangium Species as Primary Sources

Several Alangium species are recognized as primary botanical sources of this compound. Alangium salviifolium (also known as Alangium lamarckii in some contexts) is a particularly rich source, with this compound being isolated from its fruits and roots. chem960.comnih.govresearchgate.netresearchgate.net Other notable Alangium species reported to contain this compound include Alangium kurzii, Alangium longiflorum, and Alangium grisolleoides. researchgate.net The compound has been isolated from various parts of these plants, including leaves and fruits. chem960.com

The Alangium genus comprises approximately 40 species, predominantly small trees or shrubs, with some lianas. Their geographical distribution extends across western Africa, Madagascar, southern and eastern Asia (including China, Malaysia, Indonesia, and the Philippines), tropical Australia, and the western Pacific Ocean islands, including New Caledonia.

Table 1: Primary Alangium Species Producing this compound

| Species Name | Reported Plant Parts Containing this compound | Geographical Distribution (General) |

| Alangium salviifolium | Fruits, Roots, Leaves | Hotter parts of India, Sri Lanka, China, Malaya, Philippines, Africa, Australia, Fiji, New Caledonia |

| Alangium lamarckii | Fruits, Root barks | India |

| Alangium kurzii | Not specified in detail | Asia (e.g., Myanmar, Thailand) |

| Alangium longiflorum | Leaves | Borneo, Philippines, Sumatra, Moluccas (currently threatened with extinction) |

| Alangium grisolleoides | Not specified in detail | Madagascar |

Other Botanical Sources of this compound and Related Compounds

Beyond the Alangium genus, this compound has also been reported in Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), a plant well-known for producing ipecac alkaloids. This highlights a broader natural distribution for this type of tetrahydroisoquinoline monoterpene glucoside.

Furthermore, phytochemical investigations of Alangium species have led to the isolation of several compounds structurally related to this compound. These include:

Alangimarine : A benzo[a]pyrido[3,4-g]quinolizine alkaloid, whose formation from this compound has been suggested as a non-enzymatic process. chem960.com

2′-O-trans-sinapoylisothis compound : A new tetrahydroisoquinoline alkaloid isolated from Alangium longiflorum.

Demethylthis compound (B1206220) , 3-O-demethyl-2-O-methylthis compound , and 2′-O-trans-feruloyldemethylthis compound : Derivatives also found in Alangium longiflorum, indicating variations in the glycosidic and phenolic moieties attached to the core structure.

Javaniside : A novel alkaloid with a monoterpenoid oxindole (B195798) skeleton, isolated from Alangium javanicum and Alangium grisolleoides, which, while distinct, underscores the chemical diversity within the Alangium genus.

Ethnobotanical Significance and Traditional Uses Leading to this compound Isolation Research

The extensive traditional uses of Alangium species in various indigenous medicine systems have been a primary driver for research into their chemical constituents, including this compound. In India, for instance, Alangium salviifolium has been a staple in Ayurveda, Unani, and Siddha systems for centuries. nih.govresearchgate.net

Traditional applications of Alangium plants include:

Root and Root Bark : Historically used as an anthelmintic, purgative, emetic, and febrifuge. chem960.comresearchgate.net They were also applied in the treatment of leprosy, various skin diseases, rheumatism, hemorrhoids, biliousness, and colic. chem960.comnih.govresearchgate.net Notably, the root bark was considered an antidote for several poisons, including rabies, and was locally applied for skin cancers. nih.gov

Leaves : Frequently employed as a poultice for rheumatic pains and in the treatment of asthma. nih.govresearchgate.net

Fruits : Valued for their astringent, laxative, tonic, and refrigerant properties, and used for emaciation, hemorrhages, and eye disorders. researchgate.net

Seeds : Reputed for cooling and tonic properties, and used for hemorrhages, digestive problems, intestinal colics, and to enhance strength and endurance. researchgate.net They also showed traditional uses related to antidiabetic, antimicrobial, anti-cancer preventive, antiepileptic, anti-inflammatory, and diuretic properties.

The rich array of therapeutic applications attributed to Alangium species in traditional medicine systems spurred scientific interest in identifying the specific bioactive compounds responsible for these effects. This ethnobotanical knowledge provided a crucial foundation for phytochemical investigations, leading to the isolation and structural elucidation of compounds like this compound, as researchers sought to validate and understand the chemical basis of these traditional remedies. researchgate.net

Isolation, Purification, and Advanced Characterization Methodologies for Alangiside

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (HRMS, SIMS)

Mass Spectrometry (MS) plays a pivotal role in the structural elucidation of natural products by providing highly accurate molecular weight information and insights into molecular fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR ESIMS), is critical for determining the precise molecular formula of a compound researchgate.netmeasurlabs.com. For instance, the molecular formula of tubulosine, a related Alangium alkaloid, was accurately determined as C₂₉H₃₇N₃O₃ based on its EI-HRMS ion researchgate.net. Similarly, HR ESIMS data has been used to establish the structure of Alangiside itself researchgate.net. This compound has a molecular formula of C₂₅H₃₁NO₁₀ nih.gov. The high mass accuracy provided by HRMS allows for the differentiation of compounds with very similar nominal masses but different elemental compositions.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a surface-sensitive analytical technique that provides mass spectral signatures by sputtering the sample surface with a primary ion beam and analyzing the emitted secondary ions measurlabs.commdpi.comnih.goveag.com. While primarily known for elemental depth profiling and impurity detection, SIMS can also provide molecular ion information mdpi.com. In the context of this compound, HR-SIMS has been utilized to determine the molecular formula of related glucosides, indicating its applicability for molecular analysis of such compounds clockss.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing a fingerprint of the functional groups present in a compound mrclab.com. Different bonds and functional groups absorb IR radiation at characteristic frequencies, leading to specific absorption bands in the IR spectrum. For instance, IR spectra of glucosides related to this compound have shown characteristic adsorption bands corresponding to hydroxyl (-OH) and lactam carbonyl (C=O) groups clockss.org. These signals provide initial clues about the presence of key structural motifs in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum mrclab.comazooptics.com. This absorption is primarily due to electronic transitions within molecules, particularly those with chromophores—groups containing π-electrons or non-bonding (n) electrons that can be excited by UV-Vis light mrclab.comupi.edumsu.eduncku.edu.tw. The position and intensity of absorption bands in a UV-Vis spectrum offer insights into the presence of conjugated systems, aromatic rings, and other chromophoric functionalities azooptics.commsu.edu. The UV spectrum of this compound has been reported to be identical to those obtained from natural sources, indicating consistent chromophoric features clockss.org.

Optical Rotation and Circular Dichroism (CD) for Stereochemical Determination

For chiral molecules like this compound, determining their absolute configuration and conformation is paramount. Optical rotation and Circular Dichroism (CD) spectroscopy are key techniques for this purpose.

Optical Rotation: Optical rotation measures the ability of a chiral substance to rotate the plane of plane-polarized light mgcub.ac.infz-juelich.de. The specific optical rotation ([α]D) is a characteristic physical property that indicates the compound's optical activity and provides an initial indication of its chirality and enantiomeric purity mgcub.ac.in. The structure of this compound has been established, in part, on the basis of optical rotation data researchgate.net. Related glucosides have reported specific optical rotation values, such as [α]D +8.0° and [α]D -110° clockss.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an absorption technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule mgcub.ac.infz-juelich.delibretexts.orgsmoldyn.org. When linearly polarized light passes through an optically active substance, if there is differential absorption of its left and right circularly polarized components, the light becomes elliptically polarized. The resulting CD spectrum, typically plotted as ellipticity or differential absorbance versus wavelength, provides detailed information about the absolute configuration and conformation of the molecule, particularly in the presence of chromophores libretexts.orgsmoldyn.orgrsc.org. CD spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to correlate with known structures or to predict stereochemistry through computational methods rsc.org.

X-ray Crystallography in Definitive Structural Elucidation

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the most definitive method for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds researchgate.netebsco.comanton-paar.comunl.pt.

When a high-quality single crystal of a compound is obtained, X-ray crystallography can provide:

Precise Atomic Positions: It reveals the exact coordinates of each atom within the crystal lattice anton-paar.com.

Bond Lengths and Angles: Accurate measurements of interatomic distances and angles, which are crucial for understanding molecular geometry and bonding anton-paar.com.

Absolute Configuration: For chiral molecules, if the crystal contains a heavy atom or if anomalous dispersion is used, X-ray crystallography can definitively determine the absolute stereochemistry unl.pt.

Conformational Details: It provides a static snapshot of the molecule's conformation in the solid state.

Unit Cell Parameters and Space Group: Defines the repeating unit of the crystal and its symmetry anton-paar.com.

While X-ray crystallography is a powerful tool for elucidating the structures of complex organic molecules and even large biological macromolecules ebsco.comanton-paar.com, obtaining suitable single crystals can be challenging for some natural products. When successful, it offers an unparalleled level of detail, providing unequivocal confirmation of the structure deduced from other spectroscopic methods.

Chemical Synthesis and Derivatization Strategies for Alangiside and Analogs

Total Synthesis Approaches to Alangiside

While detailed de novo total synthesis routes for this compound (PubChem CID: 442161) are not extensively documented in the provided literature as standalone efforts, the synthesis of this compound and its derivatives has been undertaken, often in the context of confirming their structures or exploring related alkaloid pathways. bottalab.it Early synthetic efforts aimed to distinguish between possible isomeric structures of this compound, such as structures (11) and (12), and its O-methyl derivative (15). bottalab.it These investigations utilized valuable intermediates like secologanin (B1681713), highlighting its importance as a building block in the synthesis of such complex natural products. bottalab.it The broader field of isoquinoline (B145761) alkaloid synthesis, to which this compound belongs, frequently employs key reactions like the Pictet-Spengler cyclization for constructing the core isoquinoline skeleton. researchgate.net For instance, the total synthesis of related monoterpenoid isoquinoline alkaloids, such as (±)-Alangine, has been achieved via N-acyliminium cyclization and reductive cleavage of vinyl epoxide. youtube.com

Semi-Synthesis Strategies from Natural Precursors

Semi-synthetic strategies for this compound leverage naturally occurring precursors found in plants. A prominent precursor for this compound is desacetylipecoside. nih.gov This compound, along with its epimer N-deacetylisoipecoside, is formed from the condensation of dopamine (B1211576) and secologanin, a crucial step in the biosynthesis of ipecac alkaloids. psu.eduresearchgate.netucl.ac.uk Specifically, the (R)-epimer, N-deacetylipecoside, is known to give rise to alkaloidal glucosides such as ipecoside (B1585364) (PubChem CID: 442249) and this compound, both possessing the β-configuration. nih.govucl.ac.uk

This compound and isothis compound (B1219029) can be synthesized from their respective 6-O-methyl-N-deacetylipecoside and 6-O-methyl-N-deacetylisoipecoside precursors through a lactam formation method. psu.edu This process involves enzymatic modifications that lead to the formation of this compound and isothis compound-type glucosides. smolecule.com The biosynthesis of these compounds in plants like Psychotria ipecacuanha involves O-methylation reactions catalyzed by specific O-methyltransferases (OMTs), such as IpeOMT1, IpeOMT2, and IpeOMT3, which act on the isoquinoline skeleton. psu.edu

Design and Synthesis of this compound Analogs and Derivatives

The study of this compound has led to the identification and synthesis of various analogs and derivatives, often involving modifications to the core structure or the glycosidic moiety. Key derivatives include isothis compound, demethylthis compound (B1206220), and O-methylthis compound. nih.govbottalab.itpsu.edu

Demethylthis compound (PubChem CID: 442195 for Cephaeline (B23452), but Demethylthis compound is a distinct compound, though structurally related to this compound) : This compound is naturally occurring and structurally related to this compound and isothis compound. molaid.com Its synthesis can occur through natural extraction or chemical methods, including enzymatic synthesis using O-methyltransferases or chemical condensation of dopamine with secologanin. molaid.com

Isothis compound and O-methylated/acylated derivatives : Isothis compound (PubChem CID: 442161 for this compound, isothis compound is an isomer) and demethylthis compound can be prepared through lactam formation methods from their respective methylated N-deacetylipecoside and N-deacetylisoipecoside precursors. psu.edu Further derivatization has yielded compounds like 2′-O-trans-sinapoyldemethylthis compound, 2′-O-trans-sinapoyl-3-O-demethyl-2-O-methylthis compound, and 2′-O-trans-sinapoylthis compound, showcasing O-acylation as a common modification. nih.gov Additionally, 3-O-demethyl-2-O-methylthis compound has been identified. nih.gov

Alangimarine : this compound has also been shown to convert into alangimarine, a benzopyridoquinolizine alkaloid, suggesting chemical transformations of the this compound scaffold. ethz.ch

The design and synthesis of these analogs often leverage general strategies for isoquinoline alkaloids, including Pictet-Spengler cyclization, which is versatile for creating diverse polyheterocyclic frameworks. researchgate.net

Stereoselective Synthesis Methodologies

Stereoselectivity is a critical aspect in the synthesis of this compound and its analogs due to the presence of multiple chiral centers. The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs), is frequently employed with careful control over stereochemistry. researchgate.netsmolecule.com

Key methodologies to achieve stereoselective synthesis include:

Chiral Pool Approach : Utilizing enantiopure starting materials, such as sugars or amino acids, to establish desired stereocenters. numberanalytics.com

Chiral Auxiliaries : Temporarily incorporating an enantiopure molecule into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.com These auxiliaries are later removed, leaving the desired stereoisomer. sigmaaldrich.com For instance, N,N-phthaloyl amino acids have been used as chiral auxiliary groups in asymmetric Pictet-Spengler reactions. researchgate.net

Enantioselective Catalysis : Employing chiral catalysts to introduce new stereocenters with reagent control. researchgate.netnumberanalytics.com Pictet-Spenglerases, as biocatalysts, offer stereoselective and regioselective control under mild conditions, producing single enantiomer products. smolecule.com For example, some Pictet-Spenglerases produce (R)-stereochemistry at the C-1 position of tetrahydroisoquinolines. smolecule.com

Substrate Control and Reaction Conditions : The inherent properties of the reacting molecules and precise control of reaction parameters can influence stereoselectivity. researchgate.netnumberanalytics.com In the synthesis of this compound, it has been observed that reaction conditions can lead predominantly to one epimer (e.g., the β-epimer) while prolonged reaction times might allow the isolation of other isomers (e.g., the α-isomer). bottalab.it Diastereoselectivity can arise from the energetic balance of transition states. youtube.com

These controlled synthetic approaches are crucial for accessing specific stereoisomers of this compound and its derivatives, which is vital given that different stereoisomers can exhibit distinct biological activities.

Pharmacological Activities and Molecular Mechanisms of Alangiside in Pre Clinical Models

Anti-inflammatory Activities and Cellular/Molecular Targets

The anti-inflammatory potential of compounds derived from the plant Alangium salviifolium, the natural source of Alangiside, has been a subject of scientific investigation. While direct studies on this compound are limited, research on extracts and other isolated compounds from this plant provides insights into its potential anti-inflammatory mechanisms.

Inhibition of Inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1)

Research into the phytochemicals of Alangium salviifolium has revealed the presence of compounds with notable anti-inflammatory properties. One such study on the leaves of the plant led to the isolation of three new phenolic glycosides: salviifosides A, B, and C. In in vitro experiments using lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells, Salviifoside B demonstrated the ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) semanticscholar.orgresearchgate.net.

Similarly, a methanolic extract of the roots of Alangium salviifolium showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, further suggesting the presence of compounds within the plant capable of modulating inflammatory pathways researchgate.net. While these findings are promising, direct evidence specifically demonstrating the inhibitory effects of this compound on the production of NO, PGE2, TNF-α, or Interleukin-1 (IL-1) is not yet available in the reviewed literature.

Modulation of Signaling Pathways (e.g., NF-κB, PI3K/AKT, Notch1)

The modulation of intracellular signaling pathways is a key mechanism through which anti-inflammatory agents exert their effects. The nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways are critical regulators of the inflammatory response. Various natural compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes. The PI3K/AKT pathway is also involved in regulating inflammation, and its inhibition can lead to a reduction in inflammatory responses.

While compounds from Alangium salviifolium are suggested to have anti-inflammatory effects, direct evidence specifically linking this compound to the modulation of the NF-κB, PI3K/AKT, or Notch1 signaling pathways is currently lacking in the scientific literature. Further research is necessary to elucidate the precise molecular targets of this compound and its potential influence on these key inflammatory signaling cascades.

Effects in in vitro Inflammatory Models (e.g., macrophage cells)

In vitro models using immune cells, such as macrophages, are crucial for elucidating the cellular mechanisms of anti-inflammatory compounds. As mentioned previously, studies on compounds isolated from Alangium salviifolium have utilized the RAW 264.7 macrophage cell line to demonstrate anti-inflammatory effects semanticscholar.orgresearchgate.net. Specifically, the compound Salviifoside B was shown to inhibit the production of inflammatory mediators in LPS-stimulated macrophages semanticscholar.orgresearchgate.net. This indicates that constituents of Alangium salviifolium can directly target macrophage activity to suppress inflammatory responses. However, specific studies detailing the effects of isolated this compound on macrophage function and the production of inflammatory cytokines have not been identified.

Anti-arthritic Mechanisms in Animal Models

Extracts from Alangium salviifolium have demonstrated anti-arthritic activity in preclinical animal models. In one study, various extracts of the stem bark of Alangium salviifolium were evaluated in a Freund's adjuvant-induced arthritis model in rats. The results indicated that the extracts exhibited significant anti-arthritic activity. This suggests that compounds within the plant have the potential to alleviate the symptoms of arthritis, likely through their anti-inflammatory properties. However, the specific contribution of this compound to this anti-arthritic effect and its precise mechanisms of action in animal models of arthritis remain to be elucidated.

Other Investigated Biological Activities (Pre-clinical)

Effects on Enzyme Systems (e.g., P-glycoprotein, aromatase, lanosterol (B1674476) 14α-demethylase)

Direct experimental studies detailing the specific effects of the isolated compound this compound on key enzyme systems such as P-glycoprotein, aromatase, and lanosterol 14α-demethylase are not extensively documented in current scientific literature. However, by examining the chemical class to which this compound belongs—alkaloids—and related natural products, potential interactions can be hypothesized, which require future investigation.

P-glycoprotein (P-gp): P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs. researchgate.netmdpi.com The interaction of alkaloids with P-gp is complex and compound-specific. Some alkaloids have been identified as P-gp inhibitors, which can reverse MDR and enhance the bioavailability of co-administered drugs. mdpi.com Conversely, other studies have shown that certain alkaloids can act as inducers of P-gp. For instance, Aconitum alkaloids such as aconitine (B1665448) (AC), benzoylaconine (B606023) (BAC), and aconine (B1215550) have been observed to increase the expression and activity of P-gp in cell lines like LS174T and Caco-2. nih.govresearchgate.net This induction is linked to the activation of nuclear receptors and can lead to significant drug-drug interactions. nih.govresearchgate.net Given that this compound is a tetrahydroisoquinoline monoterpene glycoside alkaloid, its potential to interact with P-gp as a substrate, inhibitor, or inducer remains a subject for future research. idosi.orgresearchgate.net

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis by converting androgens to estrogens. It is a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Inhibition of aromatase activity by natural compounds, particularly flavonoids, is well-documented. nih.govresearchgate.netresearchgate.net Compounds like chrysin (B1683763) and other flavonoids have demonstrated potent, competitive inhibition of the aromatase enzyme in various assays, including those using human placental microsomes. nih.gov While the plant Alangium salviifolium is known to contain flavonoids, there is currently no specific research linking this compound itself to the inhibition of aromatase. researchgate.netjetir.org

Lanosterol 14α-demethylase (CYP51): Lanosterol 14α-demethylase is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netwikipedia.org This enzyme is the primary target for azole antifungal drugs, which inhibit its function, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity and inhibiting fungal growth. researchgate.netnih.govnih.gov The antifungal activity of extracts from Alangium salviifolium suggests the presence of compounds that interfere with fungal viability. However, a direct inhibitory effect of this compound on lanosterol 14α-demethylase has not been specifically investigated or reported.

Antimicrobial Activities (if linked to mechanism)

Extracts from various parts of the plant Alangium salviifolium, from which this compound is isolated, have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. jetir.orgresearchgate.net These effects are largely attributed to the rich diversity of phytochemicals present in the plant, particularly its alkaloid content. idosi.orgresearchgate.net this compound, as a prominent tetrahydroisoquinoline monoterpene glycoside, is considered a contributor to these biological activities. idosi.orgresearchgate.net

The mechanisms through which alkaloids exert their antimicrobial effects are multifaceted and can impact various essential cellular processes in bacteria and fungi. mdpi.comnih.govnih.gov While the precise mechanism for this compound has not been elucidated, the general mechanisms attributed to natural alkaloids include:

Disruption of Cell Membrane Permeability: Many alkaloids are lipophilic and can intercalate into the lipid bilayer of microbial cell membranes. mdpi.com This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of vital intracellular components (ions, ATP, nucleic acids), and ultimately, cell death. nih.govmdpi.com

Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can bind to microbial DNA or interfere with enzymes involved in DNA replication and transcription, such as topoisomerases. nih.govmdpi.com By inhibiting the synthesis of DNA, RNA, and essential proteins, these compounds effectively halt microbial growth and proliferation. mdpi.commdpi.comresearchgate.net

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed primarily of chitin (B13524) and β-glucans, is a common target for antifungal agents. Certain natural compounds, including some alkaloids and flavonoids, can inhibit the enzymes responsible for synthesizing these crucial structural components, resulting in a weakened cell wall that cannot withstand osmotic stress. researchgate.netmdpi.com

Inhibition of Efflux Pumps: Some alkaloids can act as efflux pump inhibitors (EPIs), which counters a common microbial resistance mechanism. By blocking these pumps, the alkaloids can prevent the expulsion of antimicrobial agents from the cell, thereby restoring or enhancing their efficacy. mdpi.com

Studies on extracts of A. salviifolium have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

| Microorganism | Type | Activity Observed with A. salviifolium Extracts | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Effective Inhibition | jetir.org |

| Bacillus subtilis | Gram-positive Bacteria | Effective Inhibition | jetir.org |

| Proteus vulgaris | Gram-negative Bacteria | Effective Inhibition | jetir.org |

| Escherichia coli | Gram-negative Bacteria | Effective Inhibition | jetir.org |

| Salmonella typhi | Gram-negative Bacteria | Effective Inhibition | jetir.org |

| Shigella dysenteriae | Gram-negative Bacteria | Effective Inhibition | jetir.org |

| Candida albicans | Fungus (Yeast) | Inhibitory Activity | mdpi.com |

Analytical Methodologies for Detection and Quantification of Alangiside

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of compounds in intricate mixtures, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the study of glucosides like Alangiside. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Identification is typically achieved by comparing the retention time (t_R) of an analyte with that of a reference standard under identical chromatographic conditions. mdpi.com Quantification is performed by measuring the peak area or peak height, which is directly proportional to the concentration of the analyte. mdpi.com

In the context of this compound, HPLC has been successfully employed for its purification from plant extracts. For instance, preparative HPLC was utilized to purify this compound from methanolic solutions. denovix.com While specific detailed quantitative parameters (such as column type, mobile phase composition, flow rate, detection wavelength, linearity range, limit of detection (LOD), and limit of quantification (LOQ)) for this compound quantification via HPLC are not extensively detailed in available literature, general HPLC method validation principles for similar bioactive compounds in herbal extracts involve assessing linearity, precision, accuracy, LOD, and LOQ to ensure reliable and consistent analytical results. healthinformaticsjournal.comnih.govresearchgate.net Typically, reversed-phase C18 columns are common for the separation of such compounds, often employing gradient elution with mobile phases consisting of water and organic solvents (e.g., acetonitrile (B52724) or methanol), sometimes with acidic modifiers like formic acid. mdpi.comresearchgate.net Detection is commonly performed using UV detectors, given that this compound exhibits UV absorption. denovix.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and structural elucidation capabilities of mass spectrometry. This hyphenated technique is particularly effective for metabolite profiling and the identification of phytochemicals in complex biological samples. upm.edu.myrsc.org LC-MS enables the detection and quantification of organic molecules with high sensitivity by separating them based on their mass-to-charge ratio (m/z). rsc.org

This compound has been identified in plant extracts using LC-MS methodologies. For example, metabolite profiling of Alangium salviifolium bark, a known source of this compound, has been performed using Liquid Chromatography/Quadrupole Time-of-Flight (LC/Q-TOF) instruments. upi.edu These analyses typically involve both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography, often utilizing ionization modes such as Agilent Jet Stream (AJS) in positive and negative modes to identify a broad range of secondary metabolites. upi.edu LC-MS methods for alkaloids and other plant compounds frequently employ reversed-phase C18 columns with gradient elution systems, often using acetonitrile and water containing a small percentage of formic acid. upm.edu.mynih.govnih.gov Such methods are capable of achieving low detection and quantification limits for various analytes, demonstrating high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. While this compound, as a glucoside, is generally non-volatile, GC-MS can be applied after appropriate chemical derivatization. mdpi.comjfda-online.comrsc.org Derivatization converts polar and non-volatile compounds into more volatile and thermally stable derivatives, making them amenable to GC analysis. Common derivatization techniques include silylation, acylation, and alkylation, which modify functional groups like hydroxyls and amines. jfda-online.com

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of Thin Layer Chromatography (TLC) that offers improved resolution, higher detection sensitivity, and enhanced in-situ quantification capabilities. ijprajournal.comrjptonline.org It is widely recognized for its simplicity, cost-effectiveness, and suitability for the analysis and quality control of herbal drugs. rjptonline.orgphcog.com In HPTLC, samples are applied as narrow bands on a stationary phase (typically silica (B1680970) gel 60F254 plates), and separation occurs as the mobile phase ascends the plate. Quantification is achieved through densitometric scanning of the separated bands, typically in the UV or visible region, where the peak area is directly proportional to the compound's concentration. researchgate.netijprajournal.comphcogres.com

This compound has been identified in Alangium lamarckii using TLC, which underpins HPTLC methodologies. healthinformaticsjournal.comdenovix.com While specific HPTLC quantification parameters for this compound are not explicitly detailed in the provided search results, HPTLC methods for other compounds in Alangium species, such as Gallic acid and stigmasterol, have been developed and validated. These methods often involve mobile phases comprising mixtures of solvents like toluene, ethyl acetate, formic acid, and methanol, with detection performed by densitometric scanning at specific UV wavelengths (e.g., 254 nm or 265 nm). researchgate.netphcogres.com Validation typically includes assessments of linearity, precision, accuracy, LOD, and LOQ. phcogres.com

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental analytical tools used for both qualitative identification and quantitative determination of compounds based on their light absorption properties. upi.edutechnologynetworks.comresearchgate.net this compound possesses chromophores within its structure, enabling it to absorb light in the UV region. Indeed, UV spectra of this compound have been recorded and used in its structural elucidation. researchgate.netdenovix.com

The principle of quantitative UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.eduresearchgate.net To quantify a compound using UV-Vis, a calibration curve is typically generated by measuring the absorbance of solutions of known concentrations at a specific maximum absorption wavelength (λmax). The concentration of an unknown sample can then be determined from this curve. upi.edutechnologynetworks.com While UV-Vis spectroscopy is a common technique for compound identification and for quantifying total phenolic or flavonoid content in Alangium salviifolium extracts, specific spectrophotometric methods detailing the λmax, linearity, or LOD/LOQ for the direct quantification of this compound itself in a sample are not explicitly provided in the search results. thescipub.com However, the documented UV activity of this compound confirms its amenability to such detection. denovix.com

Structure Activity Relationship Sar Studies of Alangiside and Its Analogs

Influence of Structural Modifications on Biological Activities

The biological activity of Alangiside and its analogs is significantly influenced by specific structural modifications, including stereochemistry, and the substitution patterns on the aromatic rings.

Research on cytotoxic alkaloids from Alangium longiflorum has shed light on the importance of stereochemistry and substituent patterns. A study demonstrated that 10-O-demethylcephaeline exhibited potent cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. nih.gov In contrast, its stereoisomer, (-)-10-O-demethylisocephaeline, was found to be less potent. nih.gov Furthermore, related compounds with different hydroxy/methoxy substitution patterns showed diminished or no activity, underscoring the critical role of these functional groups and their specific arrangement on the molecule for cytotoxic effects. nih.gov

Studies on emetine (B1671215), a structurally similar ipecac alkaloid, have further elucidated key SAR principles that are likely applicable to this compound. The secondary amine at the N-2' position of emetine is considered crucial for its cytotoxic activity. nih.govresearchgate.net Chemical modifications at this position, such as the formation of thiourea, urea, dithiocarbamate, carbamate, sulfonamides, and amides, have consistently resulted in analogs with significantly reduced potency, ranging from 5 to 400 times less active than the parent emetine molecule. nih.gov This suggests that the N-2' position may serve as a critical point for interactions with biological targets. researchgate.net

The following table summarizes the cytotoxic activity of 10-O-demethylcephaeline and its stereoisomer, highlighting the impact of stereochemistry.

| Compound | Cell Line | ED₅₀ (µM) |

| 10-O-demethylcephaeline | A549 (Human Lung Carcinoma) | 0.013 |

| MCF-7 (Human Breast Adenocarcinoma) | 0.062 | |

| (-)-10-O-demethylisocephaeline | A549 (Human Lung Carcinoma) | Less potent than 10-O-demethylcephaeline |

| MCF-7 (Human Breast Adenocarcinoma) | Less potent than 10-O-demethylcephaeline |

Data sourced from Sakurai et al., 2006. nih.gov

The table below provides a qualitative summary of the structure-activity relationships of emetine analogs based on modifications at the N-2' position.

| Modification at N-2' | Effect on Cytotoxicity |

| Conversion to thiourea | Significant decrease |

| Conversion to urea | Significant decrease |

| Conversion to dithiocarbamate | Significant decrease |

| Conversion to carbamate | Significant decrease |

| Conversion to sulfonamide | Significant decrease |

| Conversion to amide | Significant decrease |

Data based on findings from Akinboye et al., 2012. nih.govresearchgate.net

Computational Approaches in SAR Analysis (e.g., molecular docking, dynamics)

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at a molecular level. These techniques can help rationalize observed SAR data and guide the design of new, more potent analogs.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For instance, molecular docking has been employed to study the interaction of emetine with various viral proteins, demonstrating its potential as a broad-spectrum antiviral agent. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. Although specific molecular docking studies on this compound are not extensively reported, the techniques applied to emetine provide a framework for how this compound's interactions could be modeled.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. MD can be used to assess the stability of the interactions predicted by molecular docking and to understand how conformational changes in the protein or the ligand may affect binding. These simulations can offer a more realistic picture of the molecular recognition process.

Identification of Key Pharmacophores

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Based on the available SAR data for this compound and its structurally related ipecac alkaloids, a hypothetical pharmacophore can be proposed.

Key features of the pharmacophore for the biological activity of this compound and its analogs likely include:

Specific Stereochemistry: The absolute configuration at multiple chiral centers is critical for potent activity, as demonstrated by the difference in cytotoxicity between 10-O-demethylcephaeline and its stereoisomer. nih.gov

Aromatic Ring System with Specific Substitution: The presence and positioning of methoxy and hydroxyl groups on the isoquinoline (B145761) rings are crucial. The SAR of emetine analogs suggests that these groups are involved in key interactions with the biological target.

Secondary Amine at N-2': The secondary amine at the N-2' position appears to be a critical feature for the cytotoxicity of emetine and, by extension, likely for this compound's analogs. nih.govresearchgate.net This feature may act as a hydrogen bond donor or be involved in ionic interactions.

The identification of these key pharmacophoric features is essential for the rational design of novel this compound analogs with improved biological activities and for virtual screening campaigns to identify new compounds with similar therapeutic potential.

Future Research Directions and Challenges in Alangiside Studies

Elucidation of Unexplored Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of Alangiside (PubChem CID: 442161) and related ipecacuanha alkaloids remains largely unelucidated, despite their medicinal interest. Research has identified some key enzymatic steps; for instance, deacetylipecoside (B1200891) synthase (DIS) from Alangium lamarckii is known to catalyze the condensation of dopamine (B1211576) (PubChem CID: 681) and secologanin (B1681713) (PubChem CID: 122709) to form (R)-deacetylipecoside (PubChem CID: 162139), a precursor to this compound-type glucosides. researchgate.netpsu.edubbk.ac.uk

Studies comparing Alangium salviifolium and Carapichea ipecacuanha (ipecac) suggest that while both plants produce ipecacuanha alkaloids like emetine (B1671215) (PubChem CID: 10793) and cephaeline (B23452) (PubChem CID: 441011), their biosynthetic pathways may have evolved independently, utilizing different enzymes and starting materials. mpg.de This independent evolution highlights the complexity and diversity of natural product biosynthesis. A significant challenge lies in identifying the full complement of enzymes involved in the downstream steps leading to this compound and its derivatives, as well as understanding the genetic regulation governing these processes. psu.edumpg.de Furthermore, specific effects of downstream metabolites, such as tubulosin (PubChem CID: 104332), are not well-studied due to their low natural abundance, necessitating further pathway elucidation. mpg.de Biotechnological approaches, including metabolic engineering, are becoming increasingly important for producing alkaloids that are difficult to obtain in sufficient quantities from their natural sources. bottalab.itmdpi.com

Development of Novel Synthetic Routes and Analog Libraries

The structural complexity of alkaloids like this compound poses significant challenges for their total synthesis. biorxiv.orgmdpi.com However, the development of novel synthetic routes is crucial for accessing this compound and its analogs in controlled and scalable ways. The Pictet-Spengler reaction, a versatile method for constructing tetrahydroisoquinolines (THIQs)—privileged pharmacophores found in many biologically active molecules—is particularly relevant to this compound synthesis. bbk.ac.ukmdpi.com Research is actively exploring enzymatic versions of the Pictet-Spengler reaction for biosynthesis and biotransformations, offering advantages such as stereoselective and regioselective control under mild conditions. bbk.ac.ukmdpi.comucl.ac.uk

Ongoing efforts in synthetic chemistry are focusing on developing new strategies for complex alkaloid synthesis, often involving key transformations like N-acyliminium cyclization and palladium-catalyzed reactions. mdpi.comresearchgate.netnih.govuta.edu For example, the total synthesis of (±)-Alangine (PubChem CID: 442162), a monoterpenoid isoquinoline (B145761) alkaloid, has been achieved via N-acyliminium cyclization. researchgate.net Beyond total synthesis, the creation of diverse analog libraries is essential for comprehensive structure-activity relationship (SAR) studies. These libraries enable the systematic modification of the this compound scaffold to identify compounds with enhanced potency, selectivity, and improved pharmacological profiles. mdpi.comnih.gov

Advanced Mechanistic Investigations of Pre-clinical Pharmacological Effects

This compound is classified as an isoquinoline alkaloid, a class of natural products known for a broad spectrum of biological activities. nih.govsci-hub.senih.gov Extracts from Alangium salviifolium, a plant source of this compound, have demonstrated various preclinical pharmacological effects, including antidiabetic, hepatoprotective, anti-inflammatory, anticancer, and analgesic activities. rjptonline.org Isoquinoline alkaloids, in general, exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govsci-hub.sedokumen.pubmdpi.com

Despite these observed effects, the precise molecular mechanisms underlying this compound's pharmacological actions are often not fully understood. nih.govrjptonline.orgresearchgate.net Future research must prioritize advanced mechanistic investigations at the preclinical level. This involves identifying the specific molecular targets (e.g., receptors, enzymes, signaling pathways) with which this compound interacts, and elucidating the downstream cellular and physiological consequences of these interactions. Such detailed mechanistic insights are critical for validating its therapeutic potential and guiding rational drug design.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in this compound Research

The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery by providing a holistic, systems-level understanding of biological processes. nashbio.comnih.govfrontlinegenomics.compluto.bio These technologies are invaluable for uncovering novel drug targets, identifying patient stratification biomarkers, and gaining comprehensive insights into mechanisms of action. nashbio.comnih.govfrontlinegenomics.compluto.bio

In the context of this compound research, transcriptomics (analysis of gene expression), proteomics (analysis of protein expression), and metabolomics (analysis of small molecule metabolites) can be synergistically applied. These approaches can help identify novel functional genes involved in this compound biosynthesis and characterize the regulatory mechanisms and key factors influencing its production in plants. dokumen.pub Metabolomics, for instance, has already identified this compound in studies related to plant stress responses. researchgate.netfrontiersin.orgpeerj.com Furthermore, integrating omics data with preclinical pharmacological and toxicological evaluations can significantly enhance the understanding of this compound's effects on biological systems and potential toxicity pathways. mdpi.com The primary challenges in this area involve managing and integrating large, heterogeneous multi-omics datasets and subsequently validating the findings through experimental approaches. nashbio.comnih.govpluto.bio

Sustainable Production and Biotechnological Approaches

The reliance on natural plant sources for compounds like this compound often faces limitations due to low yields, environmental factors, and the sustainability of harvesting. bottalab.itbiorxiv.orgmdpi.compageplace.de Biotechnological approaches offer a promising alternative for the sustainable and scalable production of this compound. Metabolic engineering, particularly in microorganisms such as Escherichia coli, has shown potential for tailored production of plant secondary metabolites. bottalab.itmdpi.combiorxiv.org

Plant tissue culture, including callus cultures, represents another viable biotechnological strategy. The concentration of secondary metabolites in plant cell cultures can be influenced by factors such as age, growth conditions, and geographical origin. rjptonline.orgdokumen.pub Elicitation, a process that induces or enhances the synthesis of secondary metabolites in plants or plant cell cultures through exposure to microbial, physical, or chemical factors, can be employed to boost this compound production. phcogrev.com Optimizing the nutritional media in these biotechnological systems can also significantly increase the yield of desired secondary metabolites. rjptonline.org Future research should focus on refining these biotechnological methods to achieve high-yield, cost-effective, and environmentally sustainable production of this compound, addressing the current limitations in understanding the detailed synthesis pathways that hinder commercial success. phcogrev.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the initial structural characterization of Alangiside?

A multi-technique approach is critical for unambiguous identification. Use High-Resolution Mass Spectrometry (HRMS) to determine molecular formula and Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-COSY, HSQC, HMBC) to elucidate the skeletal structure. Pair with HPLC-PDA for purity assessment (>95%) and retention time comparison against reference standards. For stereochemical confirmation, Circular Dichroism (CD) or X-ray crystallography (if crystals are obtainable) is advised. Ensure all spectral data align with published databases (e.g., SciFinder, Reaxys) .

Q. How can researchers optimize extraction protocols for this compound from plant matrices?

Design a Design of Experiments (DoE) approach to test variables: solvent polarity (e.g., ethanol-water gradients), temperature, extraction time, and solid-liquid ratios. Validate efficiency via Ultra-Performance Liquid Chromatography (UPLC) quantification. Compare yields against traditional methods (e.g., Soxhlet). Include a stability assessment under extraction conditions to rule out degradation. Reference protocols from analogous iridoid glycosides to minimize trial-and-error .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

Prioritize cell-based assays relevant to this compound’s hypothesized mechanisms (e.g., anti-inflammatory: RAW 264.7 macrophages + LPS-induced TNF-α; antioxidant: DPPH/ABTS radical scavenging). Include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (IC50 calculation). Validate cytotoxicity via MTT assay on non-target cells (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacological data across in vivo models?

Conduct a systematic meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage regimes, animal strains, administration routes). Use Bayesian statistics to model inter-study variability. Validate hypotheses via head-to-head comparative trials under standardized conditions. For example, if bioavailability differs between rodent species, perform pharmacokinetic profiling (plasma/tissue LC-MS/MS) to correlate exposure levels with efficacy .

Q. What strategies can mitigate this compound’s poor bioavailability in preclinical studies?

Develop nanocarrier systems (e.g., liposomes, PLGA nanoparticles) to enhance solubility and intestinal absorption. Characterize formulations via dynamic light scattering (DLS) for size/stability and in vitro release assays (pH 1.2 → 6.8). Validate efficacy in perfused intestinal models (e.g., Caco-2 monolayers) and compare pharmacokinetics (AUC, Cmax) to unmodified this compound. Consider prodrug derivatization if phase II metabolism (e.g., glucuronidation) limits bioavailability .

Q. How can researchers design robust experiments to investigate this compound’s synergistic effects with other phytochemicals?

Apply response surface methodology (RSM) to optimize combinatorial ratios. Use isobolographic analysis to classify interactions (additive, synergistic, antagonistic). Validate mechanisms via transcriptomics (RNA-seq) or metabolomics (LC-HRMS) to identify pathway crosstalk. Ensure statistical power with ≥3 biological replicates and include sham combinations to control for false positives .

Methodological and Analytical Considerations

Q. What analytical frameworks are recommended for quantifying this compound in complex biological matrices?

Use LC-MS/MS with isotopic internal standards (e.g., deuterated this compound) for precision. Validate methods per ICH Q2(R2) guidelines: linearity (R² >0.995), LOD/LOQ, matrix effects, and recovery rates (85–115%). For tissue distribution studies, employ microwave-assisted extraction followed by SPE cleanup. Cross-validate with standard addition methods to confirm accuracy in hemolyzed/ligemic samples .

Q. How can in silico models improve target identification for this compound?

Combine molecular docking (AutoDock Vina, Glide) with pharmacophore mapping to prioritize targets (e.g., COX-2, NF-κB). Validate predictions via molecular dynamics simulations (GROMACS) assessing binding stability (RMSD <2Å). Integrate network pharmacology (Cytoscape) to map multi-target interactions and predict off-target effects. Cross-reference with gene ontology enrichment (DAVID) to contextualize biological relevance .

Data Integrity and Reproducibility

Q. What criteria should be applied to evaluate the quality of this compound-related datasets in meta-research?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Assess raw data for:

- Transparency : Full NMR/HRMS spectra in supplementary materials.

- Statistical rigor : Correction for multiple comparisons (e.g., Bonferroni), effect sizes reported.

- Experimental controls : Inclusion of vehicle, positive, and negative controls. Use QUADAS-2 for pharmacological studies or ARRIVE 2.0 for in vivo work to standardize reporting .

Q. How can researchers preemptively address potential biases in this compound’s preclinical efficacy studies?

Implement blinded randomization in animal assignments and outcome assessments. Use power analysis to determine cohort sizes (α=0.05, β=0.2). Share pre-registered protocols (e.g., OSF, ClinicalTrials.gov ) and raw data in public repositories (e.g., Zenodo). For in vitro work, validate findings across ≥2 cell lines and orthogonal assays (e.g., ELISA + Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.